molecular formula C18H17N3O5S B2639167 N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-70-5

N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

カタログ番号 B2639167
CAS番号: 899955-70-5
分子量: 387.41
InChIキー: UBRAGAIECPIHIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer and Antioxidant Activities

A series of N-substituted saccharins, which includes compounds structurally related to N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, demonstrated significant anticancer, antioxidant, anti-inflammatory, antimicrobial activities. These compounds exhibited excellent to moderate anti-inflammatory activity and showed excellent antioxidant activity. Furthermore, ester derivatives within this series displayed high cytotoxic activity against hepatic cancer cells. Molecular docking studies indicated that some derivatives have high binding affinities, enhancing their inhibition activity with the active site of the COX-1 enzyme, indicating their potential as potent anti-inflammatory drugs compared to standard inhibitors. Density Functional Theory (DFT) calculations correlated chemical properties and quantum factors with experimental data, highlighting ester derivatives with lower ionization potential and energy gap, which correlated with cytotoxic activity (Al-Fayez et al., 2022).

Anti-Inflammatory and Analgesic Activities

Another study synthesized and evaluated novel 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives for anti-inflammatory and analgesic activities. These compounds exhibited promising anti-inflammatory activity in both in vitro and in vivo models, along with conducting molecular docking studies to understand their binding affinity towards human serum albumin (HSA), indicating their therapeutic potential in anti-inflammatory treatments (Nikalje et al., 2015).

Antimicrobial Activities

Further investigations into the antimicrobial potential of compounds structurally related to N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide have been conducted, revealing their capabilities in combating both Gram-positive and Gram-negative bacteria. These studies indicate the broad-spectrum antibacterial efficacy of these compounds, highlighting their potential use in developing new antimicrobial agents (Zhu Linhua, 2013).

Anticonvulsant Activities

Derivatives of N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide were also explored for their anticonvulsant activities, joining the chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This study identified compounds with broad spectra of activity across preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).

Non-Hepatotoxic Analogs

Research into developing non-hepatotoxic analogs of acetaminophen led to the synthesis of compounds including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamides. These analogs maintained analgesic efficacy comparable to acetaminophen while significantly reducing characteristic hepatotoxicity, offering a promising direction for safer analgesic drug development (Vaccarino et al., 2007).

特性

IUPAC Name

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11(17(23)20-14-9-7-13(8-10-14)19-12(2)22)21-18(24)15-5-3-4-6-16(15)27(21,25)26/h3-11H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRAGAIECPIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。